Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate
Description
Properties
CAS No. |
1429422-00-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16) |
InChI Key |
BXOXHHNEVLJYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure from Patent Literature
A robust and industrially scalable method for synthesizing tert-butyl carbamate derivatives with hydroxyethyl substituents involves a multistep sequence with process telescoping to improve safety, yield, and scalability. The key steps include:
Step 1: Ring Closing Protection Reaction
- React the starting amine-containing compound (Compound 1) with 4-trifluoromethylbenzaldehyde in toluene at elevated temperature (around 100 °C).
- Cool the reaction mixture to 0–10 °C.
- Add potassium carbonate aqueous solution and 2-methylbenzoyl chloride simultaneously under controlled temperature and pH (6–9).
- Stir for 4 hours, then filter and dry to obtain Compound 2 with an 83% yield.
Step 2: Alkylation and Hydrolysis
- Perform alkylation of Compound 2 with allyl bromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as base.
- Follow with hydrolysis using sodium hydroxide or potassium hydroxide to yield Compound 3.
Step 3: Process Telescoping Including Reduction and Carbamate Formation
- React Compound 3 with paratoluensulfonyl chloride and N-methylmorpholine in a suitable solvent (THF, 1,4-dioxane, or ethylene glycol dimethyl ether) to form a mixed anhydride.
- Reduce with sodium borohydride to obtain Compound 4.
- Hydrolyze Compound 4 under acidic conditions, filter to isolate Compound 5.
- React Compound 5 with di-tert-butyl dicarbonate in the presence of alkali (potassium carbonate, sodium hydroxide, or potassium hydroxide) at 10–30 °C to obtain the target tert-butyl carbamate.
This method avoids the use of hazardous reagents like lithium aluminum hydride, improving safety and suitability for scale-up industrial production. The process telescoping strategy allows direct use of crude intermediates in subsequent steps, enhancing efficiency and yield.
Yields and Purity
- Compound 2: 83% yield
- Final tert-butyl carbamate product: 71% yield with 99.9% purity by ELSD (Evaporative Light Scattering Detector)
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ring closing protection | 4-trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, K2CO3 | Toluene | 83 | pH 6–9, 0–10 °C during addition |
| 2 | Alkylation + hydrolysis | Allyl bromide, LDA, NaOH or KOH | THF | Not specified | Hydrolysis after alkylation |
| 3 | Mixed anhydride formation + reduction + hydrolysis + Boc protection | Paratoluensulfonyl chloride, N-methylmorpholine, NaBH4, di-tert-butyl dicarbonate, alkali | THF, 1,4-dioxane, or ethylene glycol dimethyl ether | 71 (final) | Process telescoping, 10–30 °C for Boc step |
Comparison with Other Methods
- Earlier methods using lithium aluminum hydride reduction are hazardous and unsuitable for large scale.
- Wittig reaction-based methods require unstable and hard-to-obtain intermediates.
- The described method offers safer, cost-effective, and scalable synthesis with high purity and yield.
Related Synthetic Examples from Literature
- Protection of amine groups with tert-butyl dicarbonate in dichloromethane or THF with DMAP catalyst is a common approach to prepare tert-butyl carbamates (yields around 60–84%).
- Reduction of acetyl groups to hydroxyethyl groups is efficiently performed with sodium borohydride at 0 °C to room temperature.
- Enzymatic kinetic resolution has been applied to similar hydroxyethyl carbamates for stereoselective synthesis, but this is beyond the scope of preparative chemistry for the racemic compound.
Research Outcomes and Practical Considerations
Industrial Feasibility
- The method’s avoidance of pyrophoric reagents and hazardous conditions enhances safety.
- Process telescoping reduces purification steps and solvent use.
- The use of readily available starting materials and reagents lowers cost.
Purity and Characterization
- Final products exhibit purities exceeding 99% by chromatographic methods.
- Structural confirmation typically involves NMR, mass spectrometry, and ELSD.
Scalability
- The method has been demonstrated at industrial scale with consistent yields and purity.
- Equipment requirements are standard for organic synthesis facilities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.
Substituent Variations on the Pyridine Ring
Key Observations:
- Polarity and Solubility: The hydroxyethyl substituent increases hydrophilicity compared to cyano or formyl groups, making the target compound more compatible with aqueous reaction conditions .
- Reactivity: The cyano and formyl derivatives are more reactive in nucleophilic additions or cross-coupling reactions, whereas the hydroxyethyl group is typically inert unless deprotected .
- Synthetic Utility: The aminomethyl variant (CAS 639091-78-4) serves as a versatile building block for further functionalization, such as amide bond formation .
Piperidine-Containing Analogues
Compounds with piperidine rings appended to the pyridine core exhibit distinct conformational and pharmacokinetic properties:
Key Observations:
- Basic Nitrogen : The piperidine nitrogen can be protonated at physiological pH, enhancing membrane permeability compared to the hydroxyethyl-substituted pyridine .
Fluorinated and Complex Derivatives
Fluorine-containing analogues and advanced intermediates highlight the role of halogenation and complex substituents:
Key Observations:
Biological Activity
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, which is known for its ability to engage in π-π interactions and hydrogen bonding. This structural feature contributes significantly to its biological activity. The molecular formula is , with a molecular weight of approximately 220.27 g/mol.
This compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially influencing cellular energy metabolism.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |
| Neuroprotective | Shows potential in protecting neuronal cells from apoptosis induced by toxic agents. |
Case Studies
- Neuroprotection Against Aβ 1-42 Toxicity
- Inhibition of β-secretase Activity
- Inflammation Modulation
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Viability Studies : In astrocyte cultures treated with Aβ 1-42, the compound improved cell viability by approximately 63% compared to untreated controls .
- Enzymatic Assays : The compound demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for neurotransmission and could be beneficial in neurodegenerative disorders .
Q & A
Q. How can Boc derivatives be utilized in synthesizing complex heterocyclic systems?
- Methodological Answer : Boc-protected pyridines are key intermediates in constructing fused heterocycles. For example, tert-butyl carbamates undergo cyclization with alkynes or nitriles under Sonogashira or Ullmann conditions to form pyrrolo[2,3-d]pyrimidines. Post-functionalization (e.g., deprotection and reductive amination) yields bioactive molecules for kinase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
